REACTION_CXSMILES
|
[N:1]([CH:4]1[CH2:9][N:8]([CH3:10])[C:7](=[O:11])[N:6]([CH3:12])[CH2:5]1)=[N+]=[N-]>CCO.[Pd]>[NH2:1][CH:4]1[CH2:9][N:8]([CH3:10])[C:7](=[O:11])[N:6]([CH3:12])[CH2:5]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt under a hydrogen atmosphere for 13.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with THF and MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with cold 1N HCl
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous phase was extracted with CH2Cl2/isopropanol 3:1 (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |